Monobutyl Phthalate-13C6,d4
Description
Fundamentals of Isotopic Labeling and Tracing
Isotopic labeling is a technique used to track the passage of a substance through a system. It involves the incorporation of an uncommon isotope of an element into a molecule. These "labeled" molecules are chemically identical to their unlabeled counterparts but are distinguishable by their mass. This mass difference allows scientists to follow the labeled compound through complex biological or environmental systems, a process known as isotopic tracing.
The core principle of isotopic tracing lies in the ability to differentiate the labeled compound from the naturally occurring, or "unlabeled," form of the substance. This is typically achieved using mass spectrometry, a powerful analytical technique that separates ions based on their mass-to-charge ratio.
Significance of Stable Isotopes (2H, 13C, 15N) in Contemporary Chemical and Biological Research
Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and therefore safe for use in a wide array of research applications. Their utility stems from their natural scarcity, which makes the introduction of a labeled compound easily detectable against a low natural background.
The use of ¹³C and ¹⁵N labeled internal standards is often preferred over deuterium (²H) labeling. sigmaaldrich.comnih.gov This is because deuterium, due to its significant mass difference compared to protium (B1232500) (¹H), can sometimes alter the physicochemical properties of the molecule, such as its retention time in chromatography. nih.govunimi.it In contrast, ¹³C and ¹⁵N isotopes have a smaller relative mass difference and are less likely to cause such "isotope effects," ensuring that the labeled standard behaves almost identically to the analyte of interest. nih.gov
Role of Monobutyl Phthalate-13C6,d4 within the Context of Stable Isotope Tracers
This compound is a prime example of a sophisticated stable isotope tracer. It is a synthetically produced version of monobutyl phthalate (B1215562) (MBP), a metabolite of the common plasticizer dibutyl phthalate (DBP). nih.gov In this labeled variant, six of the carbon atoms in the benzene (B151609) ring are replaced with the heavier ¹³C isotope, and four hydrogen atoms on the butyl chain are replaced with deuterium. This dual labeling results in a significant mass shift, making it an excellent internal standard for analytical measurements.
Its primary role is to serve as an internal standard in a technique called isotope dilution mass spectrometry (IDMS). nih.govwho.int In this method, a known amount of this compound is added to a sample at the very beginning of the analytical process. nih.gov Because the labeled standard is chemically identical to the naturally occurring MBP, it experiences the same losses and variations during sample preparation, extraction, and analysis. unimi.it By measuring the ratio of the labeled to the unlabeled compound in the final analysis, scientists can accurately quantify the amount of MBP in the original sample, correcting for any procedural inconsistencies. epa.gov
Overview of Research Domains Benefitting from Stable Isotope Labeling
The application of stable isotope labeling spans a vast and diverse range of scientific disciplines. In environmental science, it is used to track the fate and transport of pollutants in soil, water, and air. Human biomonitoring studies rely heavily on labeled standards to accurately measure exposure to various environmental chemicals, including phthalates. d-nb.infomdpi.comisotope.comnih.gov
In the field of metabolomics, stable isotopes are used to trace metabolic pathways and understand the intricate biochemical processes within living organisms. Pharmaceutical research utilizes labeled compounds in drug metabolism and pharmacokinetic studies to determine how a drug is absorbed, distributed, metabolized, and excreted by the body. Furthermore, stable isotope dilution analysis is a gold standard for the quantification of contaminants in food and consumer products. nih.gov
| Research Domain | Application of Stable Isotope Labeling |
| Environmental Science | Tracing the movement and transformation of pollutants. |
| Human Biomonitoring | Quantifying exposure to environmental chemicals. d-nb.infomdpi.comisotope.comnih.gov |
| Metabolomics | Elucidating metabolic pathways and fluxes. |
| Pharmaceuticals | Studying drug metabolism and pharmacokinetics. |
| Food Safety | Quantifying contaminants in food products. nih.gov |
Properties
Molecular Formula |
C₆¹³C₆H₁₀D₄O₄ |
|---|---|
Molecular Weight |
232.22 |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-Butyl Ester-13C6,d4; Phthalic Acid Butyl Ester-13C6,d4; Butyl Hydrogen Phthalate-13C6,d4; Mono-n-butyl Phthalate-13C6,d4; MnBP-13C6,d4; NSC 8479-13C6,d4; |
Origin of Product |
United States |
Synthesis and Isotopic Incorporation of Monobutyl Phthalate 13c6,d4
The synthesis of Monobutyl Phthalate-13C6,d4 is a multi-step process that requires the careful introduction of stable isotopes into specific positions of the molecule. This is achieved through the use of labeled precursor materials and strategic synthetic routes.
Methodological Approaches for Stable Isotope Labeling of Phthalate (B1215562) Esters
The creation of dual-labeled Monobutyl Phthalate involves a strategic esterification reaction between an isotopically labeled phthalic anhydride (B1165640) and a labeled butanol.
Strategic Placement of Carbon-13 (¹³C₆) Labeling
The six Carbon-13 atoms are incorporated into the benzene (B151609) ring of the phthalate structure. This is typically accomplished by starting with a ¹³C₆-labeled precursor, such as ¹³C₆-phthalic anhydride. sigmaaldrich.com The uniform labeling of the aromatic ring ensures that the ¹³C atoms are in a stable, non-exchangeable position, which is critical for an internal standard. sigmaaldrich.com This placement provides a significant mass shift of +6 atomic mass units (amu), which is readily distinguishable from the unlabeled analyte in mass spectrometry. sigmaaldrich.com
Deuterium (B1214612) (d4) Incorporation Techniques
The four deuterium atoms are introduced into the butyl chain of the molecule. This is achieved by using a deuterated butanol, such as 1-Butanol-d4, as a reactant. The deuterium labeling on the butyl group further increases the mass of the internal standard, providing an additional +4 amu shift. This dual labeling strategy is superior to using only deuterium, as ¹³C labels are less prone to kinetic isotope effects that can sometimes cause chromatographic separation from the unlabeled analyte. nih.govthe-ltg.org
Utilization of Labeled Precursor Materials
The synthesis fundamentally relies on the availability of high-purity labeled precursors. The key starting materials are:
Phthalic Anhydride-¹³C₆: This precursor contains six Carbon-13 atoms in its aromatic ring. sigmaaldrich.com It can be synthesized through various methods, including the oxidation of ¹³C-labeled o-xylene (B151617) or other suitable precursors. nih.gov
n-Butanol-d4: This deuterated alcohol provides the d4-labeled butyl group. The synthesis of deuterated butanols can be achieved through methods like the reduction of corresponding deuterated carboxylic acids or aldehydes.
The general synthetic approach involves the reaction of Phthalic Anhydride-¹³C₆ with n-Butanol-d4, often under acidic conditions, to yield this compound.
Spectroscopic and Chromatographic Characterization of Isotopic Enrichment and Chemical Purity
Following synthesis, rigorous analysis is required to confirm the isotopic enrichment, chemical purity, and structural integrity of this compound.
Mass Spectrometry for Isotopic Abundance Determination
Mass spectrometry (MS) is the primary technique for verifying the successful incorporation of the stable isotopes and determining the isotopic abundance. nih.govdoi.org When coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the precise measurement of the mass-to-charge ratio (m/z) of the labeled compound.
The analysis will show a molecular ion peak for this compound that is 10 amu higher than that of the unlabeled Monobutyl Phthalate. sigmaaldrich.com The relative intensities of the peaks corresponding to the fully labeled compound and any partially labeled or unlabeled species are used to calculate the isotopic enrichment, which is typically desired to be above 98%. doi.org
Table 1: Mass Spectrometry Data for Monobutyl Phthalate and its Labeled Analog
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Mass Shift (amu) |
| Monobutyl Phthalate | C₁₂H₁₄O₄ | 222.24 | 0 |
| This compound | ¹³C₆C₆H₁₀D₄O₄ | 232.28 | +10 |
Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the exact location of the isotopic labels within the molecular structure. researchgate.netmdpi.com
¹³C NMR: The ¹³C NMR spectrum will show signals corresponding to the six labeled carbon atoms in the aromatic ring, confirming their position. The coupling patterns can also provide information about the connectivity of the atoms.
¹H NMR: The ¹H NMR spectrum is used to confirm the presence and location of the deuterium atoms. The signals corresponding to the protons on the butyl chain where deuterium has been substituted will be absent or significantly reduced in intensity. nih.gov This confirms the d4 labeling on the butyl group.
The combination of MS and NMR data provides a comprehensive characterization of this compound, ensuring its suitability as a high-quality internal standard for accurate quantitative analysis. doi.orgresearchgate.net
Advanced Analytical Methodologies Utilizing Monobutyl Phthalate 13c6,d4 As an Internal Standard
Principles of Internal Standard Application in Quantitative Mass Spectrometry
The core principle behind using an internal standard in quantitative mass spectrometry is to correct for variations that can occur during sample analysis, from initial preparation to final detection. waters.comlongdom.org A stable isotope-labeled internal standard, such as Monobutyl Phthalate-13C6,d4, is an ideal choice because it is chemically identical to the analyte of interest (monobutyl phthalate) but has a different mass due to the incorporation of heavy isotopes (¹³C and d). researchgate.net This subtle difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical behavior ensures they are affected in the same way by various experimental variables.
Compensation for Matrix Effects and Ion Suppression/Enhancement
Biological and environmental samples are often complex matrices containing numerous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. waters.comlongdom.org This phenomenon, known as the matrix effect, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. waters.com
Because this compound co-elutes with the native monobutyl phthalate (B1215562) during chromatographic separation and experiences the same matrix effects, the ratio of their signals remains constant even if the absolute signal intensities fluctuate. researchgate.netlongdom.org By adding a known amount of the internal standard to every sample and standard, and plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration, a reliable calibration curve can be constructed. This allows for the accurate determination of the monobutyl phthalate concentration in unknown samples, effectively compensating for the unpredictable nature of matrix effects. longdom.org
Correction for Sample Preparation and Instrumental Variability
Losses of the analyte can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. chromatographyonline.com Furthermore, instrumental performance, such as injection volume and ionization efficiency, can vary between runs. longdom.org By introducing the internal standard at the very beginning of the sample preparation process, any losses or variations that affect the native analyte will equally affect the isotopically labeled standard. researchgate.netchinesestandard.net Consequently, the ratio of the analyte to the internal standard remains consistent, correcting for these potential sources of error and ensuring the robustness and reliability of the analytical method. researchgate.net
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method Development
The development of a robust UPLC-MS/MS method is critical for the sensitive and selective quantification of monobutyl phthalate. This involves the careful optimization of several key parameters to achieve the best possible analytical performance.
Optimization of Chromatographic Separation Parameters for Monobutyl Phthalate
Effective chromatographic separation is essential to resolve monobutyl phthalate from other isomers and interfering compounds in the sample matrix. nih.govvliz.be This is typically achieved using a reversed-phase column, such as a C18 or a more specialized column like a Kinetex Biphenyl, which can offer improved separation for phthalate isomers. vliz.bethermofisher.com
The mobile phase composition, usually a mixture of an aqueous component (often with an additive like acetic acid or ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol), is optimized through gradient elution. nih.govsciex.com A gradient elution starts with a higher proportion of the aqueous phase and gradually increases the organic solvent concentration, allowing for the efficient separation of compounds with varying polarities. The flow rate and column temperature are also fine-tuned to achieve sharp, symmetrical peaks and optimal resolution within a reasonable run time. nih.govnih.gov
Table 1: Example of Optimized Chromatographic Parameters for Monobutyl Phthalate Analysis
| Parameter | Condition |
| Column | Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) nih.gov |
| Mobile Phase A | 0.1% Acetic Acid in Water nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid nih.gov |
| Flow Rate | 0.5 mL/min nih.gov |
| Injection Volume | 5 µL nih.gov |
| Column Temperature | Ambient nih.gov |
| Gradient Program | Optimized for separation of target analytes nih.gov |
Selection and Optimization of Mass Spectrometric Transitions
Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity through the use of Multiple Reaction Monitoring (MRM). sciex.com In this mode, a specific precursor ion (the ionized analyte molecule) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. shimadzu.com
For monobutyl phthalate and its internal standard, the precursor ions are their deprotonated molecules, [M-H]⁻. nih.gov These precursor ions are then subjected to collision-induced dissociation, and the resulting product ions are identified. The most intense and stable product ions are chosen for the MRM transitions to maximize sensitivity and specificity. nih.govresearchgate.net The collision energy for each transition is optimized to yield the highest product ion signal. nih.gov
Table 2: Example of Selected Mass Spectrometric Transitions for Monobutyl Phthalate and its Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Monobutyl Phthalate (MBP) | 221.1 | 134.0 | Negative nih.gov |
| This compound | 231.1 | 139.0 | Negative |
Note: The exact m/z values for this compound are theoretical and may vary slightly based on the specific labeled positions.
Ionization Mode Selection and Sensitivity Enhancement Techniques
For the analysis of phthalate metabolites like monobutyl phthalate, negative ion mode electrospray ionization (ESI) is generally preferred as it provides a better response for the deprotonated molecular ion [M-H]⁻. nih.govnih.govnih.gov The ion source parameters, including gas temperature, capillary voltage, nebulizer pressure, and gas flows, are carefully optimized to maximize the ionization efficiency and, consequently, the analytical sensitivity. nih.gov
To further enhance sensitivity, especially when dealing with trace levels of the analyte, various techniques can be employed. These include using high-purity solvents and reagents to minimize background noise, optimizing sample preparation to pre-concentrate the analyte, and employing advanced mass spectrometry scan modes like MRM³ if interferences are still present. sciex.comrsc.org Careful attention to eliminating potential sources of phthalate contamination from laboratory equipment and solvents is also paramount for achieving low detection limits. rsc.orglcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
The development of sensitive and selective GC-MS methods for phthalate metabolites is a complex process. The use of an isotopically labeled internal standard like this compound is fundamental to this process, compensating for analyte loss during sample preparation and for variations in instrument response.
Derivatization Strategies for GC-MS Analysis of Phthalate Metabolites
Phthalate monoesters, the primary metabolites of phthalate diesters, are characterized by a polar carboxylic acid group. This feature makes them non-volatile and prone to thermal degradation at the high temperatures used in GC injectors and columns. Consequently, a derivatization step is typically mandatory to convert these polar metabolites into more volatile and thermally stable derivatives suitable for GC-MS analysis. nih.govresearchgate.net
Common derivatization strategies involve silylation or methylation. Silylation agents, such as N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are frequently used to replace the active hydrogen on the carboxylic acid with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govbiorxiv.org For instance, a method for analyzing DEHP metabolites in urine involves derivatization with BSTFA containing 1% trimethylchlorosilane (TMCS) and acetonitrile, followed by incubation at 75°C for 40 minutes. biorxiv.org
The internal standard, this compound, is added to the sample prior to derivatization. It undergoes the same chemical reaction as the native Monobutyl Phthalate (MnBP), ensuring that any variability in the derivatization efficiency is accounted for, thus improving the accuracy of quantification. While these derivatization techniques are effective, some research has focused on developing methods that eliminate this step to simplify the analytical procedure and reduce the use of toxic reagents. nih.govresearchgate.netnih.gov These alternative methods often require careful optimization of injection and chromatographic parameters to prevent the adsorption of the polar analytes. nih.govresearchgate.net
Optimization of Gas Chromatographic Conditions
Achieving effective separation of phthalate metabolites from matrix interferences and from each other is critical for accurate quantification. This is accomplished through the careful optimization of GC conditions, including the column, oven temperature program, carrier gas flow, and injection parameters.
GC Column Selection: The most commonly employed GC columns for phthalate analysis are non-polar or medium-polarity columns, such as those with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS, HP-5-MS). gcms.cznih.govnih.gov These columns provide good resolution for a wide range of phthalate metabolites and their derivatives. restek.com
Oven Temperature Program: A typical temperature program starts at a lower initial temperature to trap the analytes at the head of the column, followed by a controlled ramp to a higher final temperature to elute the compounds based on their volatility. An example program might start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C, and finally increase at 5°C/min to 310°C. nih.gov
Carrier Gas and Injection Mode: Helium is the most common carrier gas, typically used at a constant flow rate of around 1.0 mL/min. nih.govfrontiersin.org A splitless injection mode is generally preferred for trace analysis to ensure the maximum transfer of the analytes and the internal standard onto the GC column. nih.gov
The table below summarizes typical optimized GC conditions for the analysis of phthalate metabolites.
| Parameter | Setting | Purpose |
| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | Provides good separation for semi-volatile compounds like phthalate derivatives. nih.govnih.gov |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level detection. nih.gov |
| Injector Temp | 290°C | Ensures rapid volatilization of derivatized analytes. nih.gov |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert gas that carries analytes through the column. nih.govfrontiersin.org |
| Oven Program | 100°C (1 min), ramp 10°C/min to 280°C, ramp 5°C/min to 310°C (hold 6 min) | Optimizes separation of analytes based on boiling points. nih.gov |
Mass Spectrometric Detection Modes and Fragmentation Patterns
Mass spectrometry provides the high selectivity and sensitivity required for detecting phthalate metabolites in complex samples. The choice of detection mode and the understanding of fragmentation patterns are crucial.
Detection Modes: For quantitative analysis, Selected Ion Monitoring (SIM) mode is frequently used with single quadrupole GC-MS systems. chinesestandard.net SIM involves monitoring only a few specific ions characteristic of the target analyte and the internal standard, which significantly increases sensitivity and reduces background noise compared to full-scan mode. For even greater selectivity, especially in very complex matrices, tandem mass spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is employed.
Fragmentation Patterns: Under electron ionization (EI), phthalate esters and their metabolites undergo characteristic fragmentation. A prominent fragment ion for many phthalate compounds is protonated phthalic anhydride (B1165640) at a mass-to-charge ratio (m/z) of 149. gcms.czrestek.comrsc.org For Monobutyl Phthalate (MnBP), other characteristic ions are also observed.
When using this compound as an internal standard, its fragment ions will have higher masses due to the incorporated stable isotopes. The 13C6 label is on the aromatic ring, and the d4 label is on the butyl chain. The protonated phthalic anhydride fragment (m/z 149 in the native compound) is formed from the aromatic ring and the two ester groups. Therefore, for the 13C6-labeled standard, this fragment is shifted by 6 mass units to m/z 155. Monitoring these unique, higher-mass ions for the internal standard prevents any potential interference from the native analyte.
The table below outlines the characteristic ions for MnBP and the predicted ions for its labeled internal standard.
| Compound | Precursor Ion (M+) | Quantifier Ion | Qualifier Ion(s) |
| Monobutyl Phthalate (MnBP) | m/z 222 | m/z 149 | m/z 177, 222 |
| This compound | m/z 232 | m/z 155 | m/z 185, 232 |
Comprehensive Method Validation and Quality Assurance Protocols
To ensure that an analytical method produces reliable and accurate data, it must undergo comprehensive validation. Using an internal standard like this compound is a cornerstone of quality assurance, as it corrects for variations throughout the analytical process.
Assessment of Analytical Linearity and Calibration Curve Performance
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. A calibration curve is constructed by analyzing a series of standards containing known concentrations of the target analytes and a constant concentration of the internal standard (e.g., this compound). nih.gov The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte's concentration. oup.com
The performance of the calibration curve is evaluated by its coefficient of determination (R²). A value of R² > 0.99 is generally considered to indicate good linearity. nih.govcore.ac.uklcms.cz For the analysis of phthalate metabolites, methods using isotopically labeled internal standards consistently achieve excellent linearity over concentration ranges relevant to human exposure studies. nih.govlcms.cz
| Analyte | Calibration Range | Internal Standard Type | R² Value |
| Phthalate Metabolites | 0.1 - 200 µg/L | Isotope Labeled | > 0.996 nih.gov |
| Mono-n-butyl phthalate (MnBP) | 0.11 - 100 ng | Not Specified | > 0.9817 nih.gov |
| Phthalate Esters | 0.25 - 10.00 ppm | Benzyl benzoate (B1203000) | > 0.999 lcms.cz |
| Phthalate Metabolites | 1 - 200 ng/mL | Isotope Labeled | > 0.99 nih.gov |
Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. mui.ac.ir These limits are crucial for determining the suitability of a method for a particular application, such as biomonitoring studies where metabolite concentrations can be very low.
LOD and LOQ are typically determined by analyzing blank samples and calculating the signal-to-noise (S/N) ratio (LOD ≈ 3x S/N, LOQ ≈ 10x S/N) or by using the standard deviation of the response from multiple blank measurements. frontiersin.orgmui.ac.ir The use of sensitive GC-MS instrumentation and isotope dilution techniques allows for very low detection and quantification limits for phthalate metabolites.
The following table presents a summary of reported LOD and LOQ values for various phthalate metabolites from different studies, illustrating the sensitivity of modern analytical methods.
| Analyte | Matrix | LOD | LOQ |
| Mono-n-butyl phthalate (MnBP) | Standard Solution | 0.038 ng | 0.11 ng nih.gov |
| DEHP Metabolites | Urine | 0.024 - 0.088 µg/L | 0.05 - 0.48 µg/L mui.ac.ir |
| Various Phthalates | Non-alcoholic beverages | 0.5 - 1.0 ng/L | 1.5 - 3.0 ng/L nih.gov |
| DEHP Metabolites | Urine | 0.11 - 0.28 ng/mL | 0.24 - 0.58 ng/mL biorxiv.orgresearchgate.net |
| Phthalate Metabolites | Urine | 0.003 - 2.1 ng/mL | 0.01 - 6.54 ng/mL frontiersin.org |
| Mono-butyl phthalate (MBP) | Human Urine | Not Specified | 1 ng/mL nih.gov |
Evaluation of Intra- and Inter-Day Accuracy and Precision
The reliability of an analytical method is critically dependent on its accuracy and precision, which are typically assessed through intra-day and inter-day validation experiments. Intra-day precision, also known as repeatability, measures the consistency of results within a single day of analysis, while inter-day precision, or intermediate precision, assesses the variability across different days. Accuracy refers to the closeness of the measured value to the true value. The use of this compound as an internal standard significantly enhances both the precision and accuracy of quantification for its corresponding analyte, monobutyl phthalate (MBP).
In a study developing and validating an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitation of MBP in rat plasma and pup homogenate, the use of a labeled internal standard was crucial. The method demonstrated acceptable intra- and inter-day accuracy and precision, with mean percent relative error (%RE) values of ±7.5% or less and relative standard deviation (%RSD) values of 10.1% or less. nih.gov Similarly, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of five phthalate monoester metabolites and bisphenol A in human urine reported precision and accuracy well within the acceptable 15% range. nih.gov Another study quantifying nine phthalate monoesters in human serum using reversed-phase high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry highlighted the use of stable isotope-labeled internal standards to improve precision. oup.com
The following table provides an example of typical intra- and inter-day precision and accuracy data from a method validation study for MBP in a biological matrix, illustrating the high level of consistency achievable with a labeled internal standard.
| Quality Control Level | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Intra-Day Accuracy (%RE) | Inter-Day Accuracy (%RE) |
| Low (e.g., 50 ng/mL) | 4.2 | 6.8 | -2.5 | -1.8 |
| Medium (e.g., 500 ng/mL) | 3.1 | 5.2 | 1.3 | 0.9 |
| High (e.g., 4000 ng/mL) | 2.5 | 4.5 | 0.8 | 0.5 |
This table presents illustrative data and does not represent a specific study unless cited.
Recovery Efficiency and Sample Preparation Robustness Assessment
The recovery of an analyte from a complex matrix is a critical parameter in assessing the effectiveness of a sample preparation method. The use of this compound allows for the accurate determination of recovery efficiency, as it is added to the sample prior to extraction and is assumed to be lost at the same rate as the native analyte. This provides a direct measure of the extraction method's performance and allows for correction of any losses, thereby improving the accuracy of the final reported concentration.
A UPLC-MS/MS method for MBP in rat plasma and pup homogenates reported absolute recoveries of over 92% in both matrices, demonstrating the efficiency of the protein precipitation and delipidation techniques employed. nih.gov The robustness of the sample preparation is further underscored by the consistency of these high recovery rates across different sample batches and concentrations. In another example, a study on the determination of phthalate metabolites in human serum noted that while the recovery for some more hydrophilic monoesters could be lower, the use of isotope dilution with ¹³C-labeled isotopes corrected for these variations. oup.com
The assessment of sample preparation robustness involves intentionally varying critical parameters of the extraction method, such as solvent composition, pH, and temperature, to evaluate the method's resilience to minor changes. The consistent performance of the internal standard across these variations provides confidence in the method's reliability for routine use.
Stability Studies of Analytical Standards and Prepared Samples
Ensuring the stability of both the analytical standards and the prepared samples is paramount for generating reliable and reproducible data. Stability studies are conducted to determine the time and conditions under which the analytes of interest remain unchanged. This compound is utilized in these studies to monitor the stability of its non-labeled counterpart, MBP.
Stability is typically assessed under various conditions, including:
Freeze-thaw stability: To evaluate the impact of repeated freezing and thawing cycles on sample integrity. A study demonstrated extract stability for approximately 6 days at various temperatures and freeze-thaw stability after 3 cycles over 3 days. nih.gov
Short-term (bench-top) stability: To determine how long prepared samples can remain at room temperature before analysis without significant degradation.
Long-term stability: To establish appropriate storage conditions (e.g., -20°C or -80°C) for samples over extended periods.
Stock solution stability: To confirm the stability of the standard solutions used for calibration.
In these studies, the ratio of the native analyte to the labeled internal standard is monitored over time. A stable ratio indicates that both compounds are degrading at the same rate, or not at all, thus validating the storage and handling procedures.
Application in Diverse Research Matrices for Quantification
The versatility of analytical methods employing this compound as an internal standard is demonstrated by their successful application across a wide range of research matrices. The inherent challenges posed by different matrices, such as the presence of interfering substances and varying analyte concentrations, are effectively mitigated through the use of this robust internal standard in conjunction with advanced analytical techniques.
Biological Matrices (e.g., Tissue Homogenates, Cell Culture Media, Non-Human Biological Fluids for Mechanistic Studies)
The quantification of MBP in biological matrices is crucial for toxicological and mechanistic studies. The use of this compound is well-established in the analysis of various biological samples. For instance, a UPLC-MS/MS method was developed and validated for the quantitation of MBP in rat plasma, amniotic fluid, fetuses, and whole pup samples to support toxicological studies of di-n-butyl phthalate (DBP) in pregnant and lactating rats and their offspring. nih.gov In such studies, tissue homogenates present a complex matrix requiring rigorous sample preparation to remove lipids and other interfering components. The internal standard is essential for correcting any analyte loss during these extensive cleanup procedures. Similarly, the analysis of cell culture media allows for in vitro investigations into the mechanisms of phthalate toxicity, where accurate quantification of metabolites is key to understanding cellular responses.
Environmental Matrices (e.g., Water, Soil, Sediment, Foodstuffs for Contaminant Analysis)
Environmental monitoring of phthalates is critical for assessing exposure and understanding their fate and transport in the environment. This compound is employed in methods developed for the analysis of a variety of environmental matrices. For example, the detection of phthalates in marine invertebrates can serve as a bioindicator of environmental contamination. scirp.org The analysis of water samples, including drinking water and wastewater, is a common application, with methods often involving solid-phase extraction to concentrate the analytes prior to LC-MS/MS analysis. vliz.beshimadzu.co.kr Soil and sediment samples typically require more aggressive extraction techniques to release the analytes from the solid matrix, and the use of a labeled internal standard is indispensable for accurate quantification in these challenging samples. Foodstuffs also represent a complex matrix for phthalate analysis, with fats and oils often requiring removal through techniques like gel permeation chromatography or solid-phase extraction. europa.eu
Advanced Sample Extraction and Clean-up Strategies for Complex Matrices
The complexity of biological and environmental matrices necessitates the use of advanced sample extraction and clean-up strategies to isolate the analytes of interest and remove interfering substances. The choice of extraction technique depends on the specific matrix and the physicochemical properties of the analyte.
Commonly employed strategies include:
Protein Precipitation: A simple and effective method for removing proteins from biological fluids like plasma and serum, often using acetonitrile. nih.gov
Liquid-Liquid Extraction (LLE): A classic technique used to separate analytes from a sample based on their differential solubility in two immiscible liquid phases.
Solid-Phase Extraction (SPE): A highly versatile and widely used technique for sample clean-up and concentration. Various sorbents, such as Oasis HLB, can be used to selectively retain the analytes of interest while allowing interfering compounds to pass through. nih.govnih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide residue analysis in food, has been adapted for the extraction of a broad range of contaminants, including phthalates, from various matrices. bmuv.de It involves an initial extraction with an organic solvent followed by a dispersive SPE clean-up step.
Gel Permeation Chromatography (GPC): Particularly useful for the removal of high-molecular-weight interferences, such as lipids, from fatty food samples.
In all these advanced extraction and clean-up strategies, the addition of this compound at the beginning of the workflow is crucial for ensuring the accuracy and reliability of the final quantitative results.
Mechanistic Research Applications of Monobutyl Phthalate 13c6,d4
Elucidation of Metabolic Pathways and Biotransformation
The use of isotopically labeled monobutyl phthalate (B1215562) is crucial for understanding its biotransformation, as it allows for the unambiguous tracking of the compound and its metabolites through various biological systems. While direct studies utilizing Monobutyl Phthalate-13C6,d4 are not extensively documented in publicly available literature, research involving singly labeled (either ¹³C or d4) MBP and its parent compound, dibutyl phthalate (DBP), provides significant insights into its metabolic journey.
In Vitro Metabolic Studies Using Cell-Free Systems and Cellular Models
In vitro systems, such as liver microsomes and cultured cells, are instrumental in dissecting the specific enzymatic reactions involved in MBP metabolism. nih.gov Liver microsomes, which are rich in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, are a primary tool for studying Phase I and Phase II metabolism. nih.gov The use of labeled MBP in these systems allows for the precise identification and quantification of metabolites formed. For instance, studies with human H295R adrenal cells have been employed to investigate the effects of MBP on steroidogenesis. mdpi.com Similarly, in vitro studies with pancreatic beta cells have explored the potential impacts of MBP on cell viability and function. nih.gov
Granulosa cells from ovarian follicles have also been used as an in vitro model. While these cells may not significantly metabolize phthalates themselves, they are a target for phthalate toxicity, and studies with these cells help to understand the direct effects of MBP. biorxiv.org The use of labeled MBP in such cellular models would definitively clarify the extent of intracellular metabolism versus the direct action of the parent compound.
Fungal and bacterial cell cultures have also proven to be valuable in vitro models for studying the biotransformation of phthalates. frontiersin.orgd-nb.info These studies help to identify novel metabolic pathways that may be relevant in environmental contexts.
| In Vitro System | Key Enzymes/Processes Studied | Typical Research Focus | Reference |
|---|---|---|---|
| Human Liver Microsomes | Cytochrome P450s, UGTs | Phase I (oxidation) and Phase II (glucuronidation) metabolism | nih.gov |
| H295R Adrenal Cells | Steroidogenic enzymes | Effects on hormone biosynthesis | mdpi.com |
| INS-1 Pancreatic Beta Cells | Cellular viability and function | Potential diabetogenic effects | nih.gov |
| Ovarian Granulosa Cells | Cellular metabolism and toxicity | Reproductive toxicity mechanisms | biorxiv.org |
| Fungal/Bacterial Cultures | Esterases, Oxygenases | Biodegradation pathways | frontiersin.orgd-nb.info |
In Vivo Tracing of Metabolite Formation and Excretion in Animal Models
Animal models are indispensable for understanding the complete picture of absorption, distribution, metabolism, and excretion (ADME) of MBP. Studies involving the administration of labeled DBP to rats have shown that it is rapidly and extensively metabolized to MBP, which is then excreted in the urine. epa.gov The use of ¹³C-labeled DBP allows for the precise measurement of labeled MBP and its downstream metabolites in urine and feces, providing a clear picture of the excretion kinetics. epa.gov
In vivo studies in mice have demonstrated that after oral exposure to DBP, MBP can be detected in the serum, liver, and ovaries. nih.gov Tracing studies with labeled MBP would further refine our understanding of its tissue distribution and accumulation potential. Such studies are critical for linking exposure to specific health outcomes observed in toxicological research. The ability to distinguish the administered labeled compound from any background unlabeled MBP is a key advantage of using isotopically labeled tracers in these in vivo experiments. nih.gov
Identification of Phase I and Phase II Metabolic Reactions (e.g., Hydrolysis, Glucuronidation, Oxidation)
The metabolism of monobutyl phthalate proceeds through well-defined Phase I and Phase II reactions.
Hydrolysis: The initial step in the metabolism of the parent compound, dibutyl phthalate (DBP), is hydrolysis to MBP, a reaction catalyzed by non-specific esterases primarily in the gastrointestinal tract. epa.gov MBP itself can undergo further hydrolysis to phthalic acid, although this is generally a minor pathway compared to other metabolic routes. nih.gov
Oxidation: Phase I oxidative reactions, primarily mediated by cytochrome P450 enzymes, can modify the butyl side chain of MBP. This leads to the formation of several oxidized metabolites, including mono-3-hydroxy-n-butyl phthalate and mono-3-carboxypropyl phthalate. nih.gov These oxidative steps are a significant pathway for the further processing of MBP in the body.
Glucuronidation: A major Phase II metabolic pathway for MBP is conjugation with glucuronic acid, a reaction catalyzed by UGTs. researchgate.net This process, known as glucuronidation, attaches a polar glucuronic acid moiety to the MBP molecule, forming monobutyl phthalate glucuronide. epa.gov This conjugation significantly increases the water solubility of the compound, facilitating its excretion in the urine. researchgate.net Studies have shown that a substantial portion of MBP is excreted as its glucuronide conjugate. epa.govresearchgate.net
The use of this compound in metabolic studies would enable researchers to precisely follow the carbon backbone and the phthalate ring through these successive reactions, providing definitive identification and quantification of each metabolite.
| Metabolic Phase | Reaction Type | Key Enzymes | Primary Products | Significance | Reference |
|---|---|---|---|---|---|
| Phase I | Hydrolysis | Esterases | Phthalic Acid | Minor pathway for MBP elimination | nih.gov |
| Phase I | Oxidation | Cytochrome P450s | Hydroxy and carboxy metabolites (e.g., mono-3-hydroxy-n-butyl phthalate) | Further biotransformation of the butyl side chain | nih.gov |
| Phase II | Glucuronidation | UGTs | Monobutyl phthalate glucuronide | Major detoxification and excretion pathway | epa.govresearchgate.net |
Investigation of Environmental Fate and Degradation Mechanisms
Understanding how monobutyl phthalate behaves in the environment is critical for assessing its ecological impact. Isotopically labeled MBP is an invaluable tool for these investigations, as it allows researchers to study its degradation pathways without interference from pre-existing phthalate contamination in environmental matrices like soil and water.
Tracing of Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)
Abiotic degradation processes are non-biological mechanisms that can break down chemical compounds in the environment.
Photolysis: This process involves the breakdown of a chemical by light. Studies on the photolysis of DBP have shown that it can be degraded by UV radiation, with the formation of byproducts such as butyl benzoate (B1203000) and benzoic acid. nih.gov While the direct photolysis of MBP is less studied, it is expected to be susceptible to photodegradation, particularly in the presence of photosensitizing agents like titanium dioxide (TiO2). oup.com The use of labeled MBP would allow for the precise tracking of its disappearance and the formation of photoproducts under various light conditions.
Hydrolysis: The chemical hydrolysis of the ester bond in MBP can occur in water, although this process is generally slow under typical environmental pH conditions. d-nb.info The rate of hydrolysis can be influenced by pH and temperature. researchgate.net Labeled MBP would enable accurate measurement of hydrolysis rates in different aqueous environments by distinguishing the tracer from other compounds.
Characterization of Biotic Degradation Processes (e.g., Microbial Metabolism)
Biotic degradation by microorganisms is considered the primary mechanism for the removal of phthalates from the environment. plos.org
Microbial Metabolism: A wide range of bacteria and fungi have been shown to degrade DBP and, by extension, its metabolite MBP. d-nb.infonih.gov For example, bacterial strains such as Acinetobacter baumannii and consortia from river sludge can utilize DBP as a carbon source, breaking it down into MBP, phthalic acid, and further into simpler molecules. plos.orgmdpi.com Fungal species also play a significant role in phthalate degradation, employing enzymes like esterases and cytochrome P450 monooxygenases to metabolize these compounds. frontiersin.orgslu.se Studies with various fungal strains have identified pathways involving hydroxylation, de-esterification, and O-dealkylation. frontiersin.orgresearchgate.net
The use of this compound in soil or water microcosms containing specific microbial populations or consortia would provide definitive evidence of biodegradation pathways. By tracing the labeled carbon and deuterium (B1214612), researchers can identify the intermediate and final products of microbial metabolism, offering a complete picture of the biodegradation process.
| Degradation Type | Process | Key Factors | Potential Products | Reference |
|---|---|---|---|---|
| Abiotic | Photolysis | UV light, Photosensitizers (e.g., TiO2) | Benzoic acid derivatives | nih.govoup.com |
| Abiotic | Hydrolysis | pH, Temperature | Phthalic acid, Butanol | d-nb.inforesearchgate.net |
| Biotic | Bacterial Degradation | Bacterial species (e.g., Acinetobacter, Pseudomonas) | Phthalic acid, Benzoic acid derivatives | nih.govmdpi.com |
| Biotic | Fungal Degradation | Fungal species (e.g., Aspergillus, Fusarium) | Hydroxylated metabolites, Phthalic acid | frontiersin.orgslu.se |
Modeling of Environmental Transport and Partitioning Behavior
The use of isotopically labeled compounds like this compound is instrumental in developing accurate models for the transport and partitioning of phthalate metabolites in the environment. The known mass difference allows for its unambiguous detection and differentiation from naturally occurring Monobutyl Phthalate (MBP), which is crucial for spike and recovery experiments in various environmental compartments.
Research on related labeled phthalates has demonstrated that these tracers are essential for determining key environmental fate parameters. For instance, studies on the sorption of Dibutyl Phthalate (DBP) to soil and sediment particles are critical for predicting its mobility and bioavailability. cymitquimica.com The partitioning of DBP and its metabolites between water, soil, and air is influenced by factors such as organic matter content, particle size, and temperature. cymitquimica.com
By using this compound as a tracer, researchers can conduct highly controlled laboratory and field experiments to determine its partitioning coefficients, such as the soil-water distribution coefficient (Kd) and the organic carbon-water (B12546825) partitioning coefficient (Koc). These experiments involve introducing a known quantity of the labeled compound into an environmental system (e.g., a soil-water slurry) and measuring its distribution between the different phases over time. The distinct mass of the labeled compound allows for precise quantification using mass spectrometry, free from interference from background levels of unlabeled MBP.
Table 1: Illustrative Partitioning Coefficients for Dibutyl Phthalate in Different Soil Fractions (Note: This table is based on data for the parent compound, Dibutyl Phthalate, to illustrate the type of data that can be generated for its metabolite, Monobutyl Phthalate, using isotopically labeled forms.)
| Soil Fraction | Organic Matter Content (%) | log Koc (L/kg) | Reference |
| Coarse Sand | 0.5 | 3.2 | cymitquimica.com |
| Fine Sand | 1.2 | 3.5 | cymitquimica.com |
| Silt | 2.5 | 3.8 | cymitquimica.com |
| Clay | 4.0 | 4.1 | cymitquimica.com |
The data from such studies are then used to develop and validate mathematical models that predict the environmental transport of MBP. These models are essential for assessing the potential for groundwater contamination, atmospheric deposition, and bioaccumulation in ecosystems.
Kinetic Isotope Effects in Reaction Mechanism Studies
The isotopic labeling in this compound, particularly the deuterium on the butyl chain, makes it an ideal substrate for studying kinetic isotope effects (KIEs). The KIE is a powerful tool for elucidating the rate-determining steps of chemical and biochemical reactions by comparing the reaction rates of the isotopically labeled and unlabeled compounds.
The presence of deuterium atoms at specific positions on the butyl group allows for the investigation of primary and secondary KIEs in reactions involving the cleavage of a carbon-hydrogen (C-H) bond. If the C-D bond is broken in the rate-determining step of a reaction, a primary KIE (kH/kD > 1) will be observed, where kH and kD are the rate constants for the reaction of the unlabeled and deuterated compounds, respectively. The magnitude of the primary KIE can provide insights into the transition state of the reaction.
For example, in the enzymatic or abiotic degradation of Monobutyl Phthalate, if the initial step involves the hydroxylation of the butyl chain, the use of Monobutyl Phthalate-d4 would be expected to exhibit a significant KIE if this hydroxylation is the rate-limiting step. Studies on the hydrolysis of other esters have successfully used KIEs to determine reaction mechanisms.
The dual labeling of this compound provides comprehensive mechanistic insights into its transformation pathways. The 13C6-labeled benzene (B151609) ring acts as a stable tracer for the phthalate moiety, allowing researchers to follow its fate through various degradation and metabolic processes without ambiguity.
In biodegradation studies, for instance, organisms are incubated with this compound. Subsequent analysis of the culture medium and cell extracts by techniques like liquid chromatography-mass spectrometry (LC-MS) can identify metabolites that retain the 13C6-label, thus confirming they are derived from the parent compound. This approach has been used to elucidate the degradation pathways of DBP, where it is first hydrolyzed to MBP and then further degraded.
The combination of 13C and deuterium labeling is particularly powerful. While the 13C label traces the core structure, the deuterium label can probe specific reaction sites. For example, in studies of microbial degradation, the absence of a KIE in the initial disappearance of Monobutyl Phthalate-d4 would suggest that the cleavage of the C-D bond is not the rate-determining step, pointing towards other initial transformation steps, such as hydrolysis of the ester bond.
Table 2: Hypothetical Kinetic Isotope Effect Data for Monobutyl Phthalate Degradation (Note: This table is hypothetical and illustrates the type of data that could be generated to provide mechanistic insights.)
| Reaction | Substrate | Rate Constant (k) | kH/kD | Mechanistic Implication |
| Enzymatic Hydroxylation | Monobutyl Phthalate | kH | \multirow{2}{}{2.5} | C-H bond cleavage is part of the rate-determining step. |
| Monobutyl Phthalate-d4 | kD | |||
| Alkaline Hydrolysis | Monobutyl Phthalate | kH | \multirow{2}{}{1.05} | C-H bond cleavage is not involved in the rate-determining step. |
| Monobutyl Phthalate-d4 | kD |
By combining the information from both isotopic labels, researchers can build a detailed picture of the reaction mechanism, including the sequence of bond-breaking and bond-forming events, and the nature of the transition states involved in the chemical and biochemical transformations of Monobutyl Phthalate.
Advancing Analytical Rigor and Data Quality in Environmental and Biological Chemistry
The foremost application of this compound is as an internal standard in quantitative analytical methods, a role that significantly enhances data quality. medchemexpress.com When analyzing complex matrices such as urine, plasma, soil, or water for trace levels of contaminants, analytical instruments can be subject to variations and interferences that affect signal intensity. nih.govbiotage.com Phthalates, in particular, are notoriously difficult to measure accurately due to their ubiquitous presence and the risk of sample contamination from laboratory equipment. biotage.com
The use of a stable isotope-labeled internal standard is the gold standard for mitigating these issues. nih.gov An internal standard is a known quantity of a compound added to a sample at the beginning of the analytical process. nih.gov Because the SIL (e.g., Monobutyl Phthalate-d4 or -13C6,d4) has the same physicochemical properties as the analyte of interest (MBP), it experiences the same losses during sample preparation, extraction, and the same variations in instrument response. nih.gov By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can correct for these variations, leading to highly accurate and precise quantification. nih.govnih.gov
This approach, known as isotope dilution mass spectrometry, is employed by leading public health organizations, such as the U.S. Centers for Disease Control and Prevention (CDC) for its National Health and Nutrition Examination Survey (NHANES), to generate reliable data on human exposure to various chemicals, including phthalates. cdc.gov The use of SILs improves the sensitivity of methods, allowing for the quantification of metabolites at very low concentrations (in the nanogram per milliliter range) in biological samples. nih.govnih.gov This rigor is essential for establishing baseline exposure levels in the population and for regulatory monitoring. cdc.govheudorf.org
Contributions to Understanding Complex Chemical and Biochemical Processes
Stable isotope-labeled compounds are indispensable for elucidating the metabolic fate of xenobiotics in living organisms. By administering a labeled parent compound, such as ¹³C-Dibutyl Phthalate, researchers can trace its journey through the body and identify its various metabolites with high specificity. nih.gov
A pivotal study administered stable isotope-labeled DBP to human volunteers to track its metabolism and excretion. nih.gov The use of labeled compounds ensured that the metabolites detected were unequivocally from the administered dose, eliminating confusion with background exposure. The study determined that a significant portion of the DBP dose was excreted as MBP within the first 24 hours. nih.gov Such human studies provide critical pharmacokinetic data, including excretion factors and elimination half-lives, which are fundamental for assessing human exposure based on biomonitoring data. heudorf.orgresearchgate.net
Research has also extended to other biological systems. For instance, studies using stable isotope labeling have investigated the metabolism of DBP in plants. nih.gov In Arabidopsis thaliana, DBP was metabolized to MBP, which was then rapidly transformed into more complex conjugates. nih.gov The same study then used human liver and intestinal microsomes to demonstrate that these plant-formed conjugates could be deconjugated back to the bioactive MBP upon ingestion, revealing a previously underappreciated pathway of human exposure through diet. nih.gov These findings highlight how SILs enable a more complete understanding of the biotransformation and potential risks of environmental contaminants. nih.gov
Interactive Table 2: Research Findings from a Human Metabolism Study of Dibutyl Phthalate (DBP)
| Parameter | Finding | Reference |
| Primary Metabolite | Monobutyl Phthalate (MnBP) was the major metabolite, accounting for 84% of the excreted dose. | researchgate.net |
| Excretion Timeframe | The majority of the dose (92.2%) was excreted in the urine within the first 24 hours. | researchgate.net |
| Peak Concentration | All DBP metabolites reached their peak concentration in urine between 2 and 4 hours post-exposure. | researchgate.net |
| Elimination Half-Life | The elimination half-life of MnBP was estimated to be 2.6 hours. | researchgate.net |
Facilitating Research in Environmental Tracing and Mechanistic Metabolism
Beyond the laboratory, stable isotope-labeled compounds like this compound are powerful tools for environmental science. They help trace the pathways of pollutants in the environment and distinguish between anthropogenic and natural sources. For example, isotope analysis has been used to investigate whether certain phthalates found in the environment are solely from industrial pollution or if they can also be naturally produced by organisms like algae. researchgate.net
Furthermore, labeled compounds are crucial in controlled human exposure studies designed to understand the routes of uptake. Phthalates can enter the body through ingestion, inhalation, and dermal absorption. heudorf.org Distinguishing the contribution of each route is challenging due to constant background exposure. By using labeled phthalates (e.g., D4-labeled Diethyl Phthalate and D4-DEHP) in controlled environments, researchers can precisely measure the amount absorbed through a specific pathway, such as inhalation or skin contact, by tracking the excretion of the corresponding labeled metabolites in urine. acs.orgsemanticscholar.org
These studies have provided invaluable insights, demonstrating, for instance, that inhalation is a significant uptake route for certain phthalates. acs.orgsemanticscholar.org This type of research is only possible through the use of labeled compounds, as it allows scientists to differentiate the experimental dose from the ubiquitous background levels of phthalates and their metabolites present in all individuals. semanticscholar.org The data generated are essential for building more accurate models of human exposure and for refining risk assessments associated with environmental pollutants.
Interactive Table 3: Research Findings on Phthalate Exposure Routes Using Labeled Compounds
| Exposure Route Studied | Labeled Compound Used | Key Finding | Reference |
| Inhalation & Dermal | D4-Diethyl Phthalate (DEP) | The main uptake route for DEP was through inhalation. | acs.orgsemanticscholar.org |
| Inhalation & Dermal | D4-Di(2-ethylhexyl) Phthalate (DEHP) | No significant dermal uptake of particle-phase D4-DEHP was observed under the study conditions. | acs.orgsemanticscholar.org |
| Oral (Dietary) | ¹³C-Dibutyl Phthalate (DBP) | 64-73% of the administered dose was excreted as Monobutyl Phthalate in urine within 24 hours. | nih.gov |
Conclusion
Monobutyl Phthalate-13C6,d4 stands as a testament to the power of stable isotope labeling in modern scientific research. Its role as an internal standard in isotope dilution mass spectrometry has revolutionized the accurate quantification of phthalate (B1215562) metabolites in complex matrices, providing researchers with reliable data for human biomonitoring and environmental studies. Furthermore, its application as a tracer is invaluable for elucidating the metabolic and environmental fate of phthalates. As analytical techniques continue to advance, the demand for high-quality, well-characterized stable isotope-labeled compounds like this compound will undoubtedly continue to grow, driving further progress in our understanding of the chemical world around us.
Future Research Directions and Emerging Avenues in Stable Isotope Labeled Phthalate Research
Development of Novel Synthetic Routes for Advanced Isotope-Labeled Standards
The synthesis of complex, multiply labeled standards like Monobutyl Phthalate-13C6,d4 presents significant chemical challenges. Future research is focused on developing more efficient, cost-effective, and versatile synthetic routes to produce these and other advanced standards.
A plausible and efficient synthetic pathway for this compound leverages commercially available starting materials. The synthesis would begin with Phthalic-13C6 anhydride (B1165640), where all six carbon atoms of the benzene (B151609) ring are the heavy isotope ¹³C. sigmaaldrich.comsigmaaldrich.com This key precursor ensures the stable and unexchangeable incorporation of the primary isotopic label.
The subsequent step involves the esterification of Phthalic-13C6 anhydride. This is achieved through a reaction with a deuterated butanol, such as butan-d9-ol, in which the butyl chain is labeled with deuterium (B1214612). The reaction proceeds by nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride ring, leading to a ring-opening reaction that forms the monoester. asianpubs.org This process is typically conducted under mild heating. google.comresearchgate.net The resulting product is this compound, incorporating both ¹³C and deuterium labels.
Future research aims to optimize these reactions to increase yields and isotopic purity, and to adapt these methodologies for the synthesis of a wider array of multi-labeled environmental contaminant standards. The development of "late-stage" labeling techniques, where isotopes are introduced in the final steps of a synthesis, is a key goal to improve efficiency and reduce the cost of producing such complex molecules. researchgate.net
| Step | Reactants | Key Transformation | Significance |
|---|---|---|---|
| 1 | Phthalic-13C6 anhydride, Deuterated Butanol (e.g., Butan-d9-ol) | Ring-opening mono-esterification | Incorporates both 13C and deuterium labels into the final molecule in a single, efficient step. |
| 2 | Crude Labeled Monobutyl Phthalate (B1215562) | Purification (e.g., chromatography) | Ensures high chemical and isotopic purity required for a reference standard. |
Expansion of Applications to Emerging Contaminant Research and Environmental Remediation Studies
Phthalates and their metabolites are recognized as contaminants of emerging concern due to their widespread presence in the environment and potential health effects. bohrium.com Accurate monitoring of these compounds in complex environmental matrices like soil, water, and sediment is crucial for risk assessment. The use of this compound in isotope dilution mass spectrometry allows for the precise quantification of MBP, overcoming challenges related to matrix effects and variations in sample extraction efficiency.
A particularly promising future application lies in environmental remediation research, specifically using the technique of Stable Isotope Probing (SIP). SIP is a powerful method used to trace the fate of a contaminant in an environmental system and identify the microorganisms responsible for its biodegradation. itrcweb.orgmicrobe.comenviro.wiki In a SIP study, a ¹³C-labeled contaminant is introduced into a sample (e.g., contaminated soil or water). Microorganisms that consume the contaminant will incorporate the ¹³C into their cellular components, such as their DNA, RNA, or phospholipid fatty acids (PLFAs). utrgv.edu
By extracting and analyzing these biomarkers for ¹³C enrichment, scientists can definitively prove that biodegradation is occurring in situ and can identify the specific microbes carrying out the process. microbe.comenviro.wiki this compound is an ideal substrate for such studies. Its ¹³C-labeled aromatic ring can be traced into the biomass of phthalate-degrading organisms. This allows researchers to:
Conclusively demonstrate the natural attenuation of MBP in a given environment.
Identify novel bacterial or fungal species capable of breaking down phthalates.
Assess the effectiveness of engineered bioremediation strategies by monitoring the uptake of the labeled compound.
The dual-labeling of this compound provides an additional layer of utility in these studies, allowing for complex tracing experiments to monitor multiple atoms through degradation pathways.
| Research Area | Application of this compound | Key Advantage |
|---|---|---|
| Emerging Contaminant Monitoring | Internal standard for isotope dilution mass spectrometry. | Highly accurate and precise quantification in complex matrices (water, soil, biota). |
| Environmental Remediation (Stable Isotope Probing) | Labeled substrate to trace biodegradation pathways. | Provides conclusive evidence of in-situ biodegradation and helps identify responsible microorganisms. |
| Human Biomonitoring | Internal standard for quantifying MBP in urine, blood, etc. | Improves accuracy of exposure assessment studies. |
Q & A
Q. How can isotopic labeling improve source apportionment of Monobutyl Phthalate in environmental exposure studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
